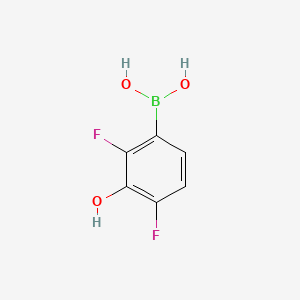
(2,4-Difluoro-3-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluoro-3-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BF2O3. It is a derivative of phenylboronic acid, where two fluorine atoms are substituted at the 2 and 4 positions, and a hydroxyl group is present at the 3 position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its unique reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-3-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of 2,4-difluoro-3-hydroxybenzene using a boron-containing reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluoro-3-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryls and Substituted Alkenes: From Suzuki-Miyaura coupling.
Ketones and Quinones: From oxidation reactions.
Substituted Phenylboronic Acids: From nucleophilic substitution.
Scientific Research Applications
(2,4-Difluoro-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-Difluoro-3-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation of the boronic acid to the aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene . The hydroxyl group and fluorine atoms influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine and hydroxyl substitutions, making it less reactive in certain coupling reactions.
4-Hydroxyphenylboronic Acid: Contains a hydroxyl group but lacks the fluorine substitutions, affecting its reactivity and stability.
3,4-Difluorophenylboronic Acid: Contains fluorine substitutions but lacks the hydroxyl group, influencing its chemical behavior.
Uniqueness: (2,4-Difluoro-3-hydroxyphenyl)boronic acid is unique due to the presence of both fluorine atoms and a hydroxyl group, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research .
Properties
IUPAC Name |
(2,4-difluoro-3-hydroxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRUJBWBRKOAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.91 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester](/img/structure/B12510403.png)
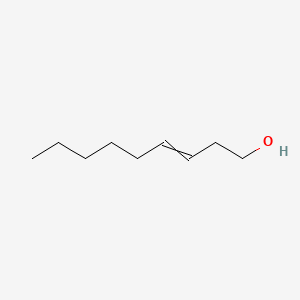
![6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one](/img/structure/B12510410.png)
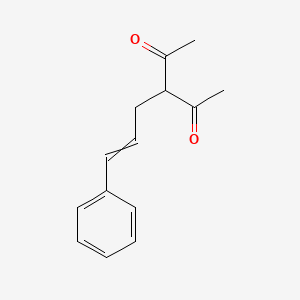
![4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B12510416.png)
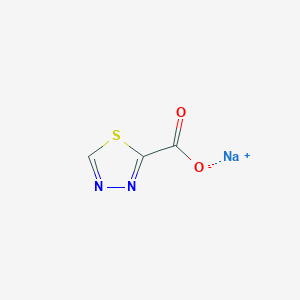
![2-[(2-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12510438.png)
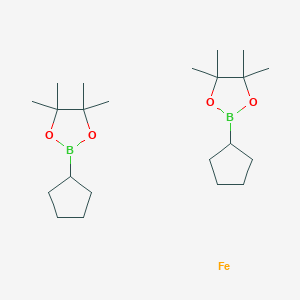
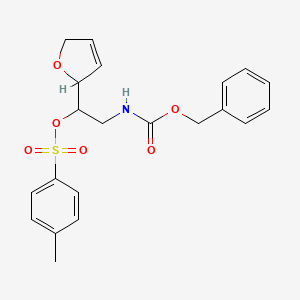
![5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane](/img/structure/B12510453.png)
![2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510458.png)
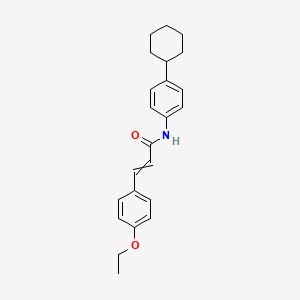
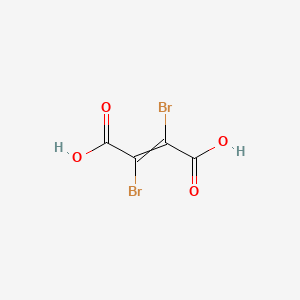
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)
